Bathophenanthrolinedisulfonic acid disodium salt trihydrate
Description
Bathophenanthrolinedisulfonic acid disodium salt trihydrate (CAS 52746-49-3) is a sulfonated derivative of 1,10-phenanthroline, with phenyl substituents at the 4,7-positions and two sulfonate groups. Its molecular formula is C₂₄H₁₄N₂O₆S₂·2Na·3H₂O (molecular weight: 536.48 g/mol anhydrous) . It is widely used as a chelating agent for spectrophotometric determination of ferrous iron (Fe²⁺) due to its high selectivity, forming a stable red-colored complex with Fe²⁺ that absorbs strongly at 535 nm . This compound is water-soluble and typically appears as a white to light yellow crystalline powder . Applications span analytical chemistry, plant biology (e.g., measuring Ferric Chelate Reductase activity) , and coordination chemistry (e.g., synthesizing rhodium complexes for electrocatalysis) .
Properties
Molecular Formula |
C24H20N2Na2O9S2 |
|---|---|
Molecular Weight |
590.5 g/mol |
IUPAC Name |
disodium;4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate;trihydrate |
InChI |
InChI=1S/C24H16N2O6S2.2Na.3H2O/c27-33(28,29)19-13-25-23-17(21(19)15-7-3-1-4-8-15)11-12-18-22(16-9-5-2-6-10-16)20(34(30,31)32)14-26-24(18)23;;;;;/h1-14H,(H,27,28,29)(H,30,31,32);;;3*1H2/q;2*+1;;;/p-2 |
InChI Key |
GDVBFJDIFAFNGV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C(=CN=C4C3=NC=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C5=CC=CC=C5.O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Bathophenanthrolinedisulfonic acid disodium salt trihydrate is synthesized by sulfonating bathophenanthroline with chlorosulfonic acid (ClSO3H). The process involves adding 0.5 mL of iron-free ClSO3H to 100 g of bathophenanthroline and heating the mixture over a flame for 30 seconds. After cooling, 10 mL of pure distilled water is carefully added, and the mixture is warmed on a water bath with stirring until all solids dissolve . This method ensures the formation of the disulfonic acid derivative, which is then neutralized with sodium hydroxide to obtain the disodium salt form.
Chemical Reactions Analysis
Complexation with Ferrous Ions (Fe²⁺)
BPS forms a stable, water-soluble complex with Fe²⁺, enabling sensitive colorimetric detection. The reaction proceeds as follows:
Fe²⁺ + 3 BPS → [Fe(BPS)₃]⁴⁻ (red complex)
Key Analytical Data:
| Property | Value | Source |
|---|---|---|
| λ<sub>max</sub> (absorption) | 535 nm | |
| Molar absorptivity (ε) | 2.23 × 10⁴ L·mol⁻¹·cm⁻¹ | |
| Detection limit | < 1 µM in aqueous solutions |
This complex is pH-dependent, with optimal formation occurring in mildly acidic to neutral conditions (pH 4–7) . The reaction is widely employed in clinical diagnostics for quantifying serum iron levels .
Complexation with Cuprous Ions (Cu⁺)
BPS also chelates Cu⁺, forming a distinct complex:
Cu⁺ + 2 BPS → [Cu(BPS)₂]³⁻
Key Analytical Data:
| Property | Value | Source |
|---|---|---|
| λ<sub>max</sub> (absorption) | 483 nm | |
| Stability constant (log K) | ~14 (estimated) |
The Cu⁺ complex exhibits weaker absorbance compared to Fe²⁺, limiting its utility in analytical applications .
Role in Self-Assembly of Transition Metal Complexes
BPS induces aggregation in Ir(III), Rh(III), and Ru(II) complexes, as demonstrated in photophysical studies :
Observed Effects in Ir(III) Complexes:
| Parameter | Change Upon Aggregation | Source |
|---|---|---|
| Excited-state lifetime | Increases by up to 5× | |
| Quantum yield | Increases by 300–500% | |
| Aggregate size (DLS) | 50–200 nm diameter |
Mechanism: BPS sulfonate groups enable electrostatic screening, reducing inter-complex repulsion and promoting π-stacking . Similar behavior is observed in Ru(BPS)₃ complexes at millimolar concentrations .
pH Sensitivity
The sulfonic acid groups (pKa: 2.83, 5.20) protonate under acidic conditions, reducing chelation efficiency . Optimal metal binding occurs at pH > 5.2.
Ionic Strength Effects
Added electrolytes (e.g., NaCl) enhance aggregation:
Comparison with Analogous Ligands
| Ligand | Fe²⁺ Sensitivity | Water Solubility | Key Limitation |
|---|---|---|---|
| BPS | 535 nm, ε=22,300 | High | Cross-reactivity with Cu⁺ |
| 1,10-Phenanthroline | 510 nm, ε=11,000 | Low | Requires solvent extraction |
| Ferrozine | 562 nm, ε=27,900 | Moderate | Light sensitivity |
Scientific Research Applications
Bathophenanthrolinedisulfonic acid disodium salt hydrate is utilized in various scientific applications, primarily as a colorimetric reagent for detecting iron in aqueous solutions . It serves as a precursor in synthesizing complexes and plays a role in catalytic oxidation reactions .
Key Applications
- Iron Detection: Bathophenanthrolinedisulfonic acid disodium salt hydrate is widely used as a colorimetric reagent for the detection of iron in aqueous solutions, eliminating the need for solvent extraction .
- Precursor in Complex Synthesis: It acts as a precursor in the preparation of anionic Europium(III) disulfonated bathophenanthroline tris(dibenzoylmethanate) complex and ruthenium II tris(bathophenanthroline disulfonate) .
- Catalytic Oxidation: This compound is also involved in the catalytic oxidation of 2-hexanol by forming a water-soluble complex with palladium .
- Spectrophotometric Determination: Bathophenanthrolinedisulfonic acid disodium salt trihydrate is used for the spectrophotometric determination of iron .
Case Studies and Research Findings
- Synthesis of Ru(bpy)(L)BPS: this compound (Na2BPS·3H2O) is used in the synthesis of Ru(bpy)(L)BPS complexes. This process involves dissolving the complex Ru(bpy)(L)Cl2·2 H2O and the ligand BPS in a degassed mixture of water and ethylene glycol, followed by refluxing, precipitation, and vacuum filtration to obtain the final product .
Solubility
Mechanism of Action
The primary mechanism of action of bathophenanthrolinedisulfonic acid disodium salt trihydrate is its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit their biological activity. For example, it forms a complex with Fe2+, making it unavailable to Fe2+ transporters and thereby inhibiting the transport of iron into chloroplasts . This chelation mechanism is crucial for its applications in analytical chemistry and biological research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Sulfonated Phenanthroline Derivatives
Key Differences
Structural Modifications and Metal Selectivity :
- Bathophenanthroline’s 4,7-diphenyl groups enhance steric bulk and electron density, favoring Fe²⁺ chelation. In contrast, Bathocuproine’s 2,9-dimethyl groups optimize Cu⁺ binding .
- Ferrozine, a triazine-based ligand, lacks aromatic rigidity, enabling broader redox activity (Fe²⁺/Fe³⁺ detection) but with lower specificity than Bathophenanthroline .
Analytical Performance :
- Bathophenanthroline forms a 1:3 complex with Fe²⁺ (molar absorptivity ~22,000 L·mol⁻¹·cm⁻¹ at 535 nm), outperforming Ferrozine (~27,600 L·mol⁻¹·cm⁻¹ at 562 nm) in some matrices due to reduced interference from Cu²⁺ or Zn²⁺ .
- Bathocuproine’s Cu⁺ complex absorbs at 483 nm but is less stable in aqueous solutions compared to Bathophenanthroline’s Fe²⁺ complex .
Applications in Biological Systems: Bathophenanthroline is critical in plant iron metabolism studies (e.g., root Ferric Chelate Reductase assays) , whereas Bathocuproine is used to probe copper homeostasis in microbial systems . Bathophenanthroline’s sulfonate groups improve water solubility, making it preferable over non-sulfonated phenanthrolines (e.g., 1,10-phenanthroline) for in vivo applications .
Table 2: Physicochemical Properties
| Property | Bathophenanthrolinedisulfonic Acid | Bathocuproinedisulfonic Acid | Ferrozine Sodium Salt |
|---|---|---|---|
| Solubility in Water | High | Moderate | High |
| Stability in Aqueous Solution (pH 5–7) | >24 hours | <12 hours | >24 hours |
| λₘₐₓ (nm) of Metal Complex | 535 (Fe²⁺) | 483 (Cu⁺) | 562 (Fe²⁺/Fe³⁺) |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | ~22,000 | ~12,000 | ~27,600 |
Biological Activity
Bathophenanthrolinedisulfonic acid disodium salt trihydrate (BPDS) is a water-soluble derivative of bathophenanthroline, primarily recognized for its applications in analytical chemistry and biochemistry. This compound exhibits significant biological activity, particularly in the detection of metal ions and potential therapeutic applications. Below is a detailed exploration of its biological activity, including relevant data tables and case studies.
- Chemical Formula: CHNOS.2Na
- Molecular Weight: 536.5 g/mol
- Solubility: Highly soluble in water; insoluble in organic solvents.
- pKa Values: pKa1 = 2.83, pKa2 = 5.20
Biological Applications
1. Metal Ion Detection
BPDS is widely utilized as a chelating agent for detecting ferrous ions (Fe) in biological samples. It forms stable complexes with Fe, allowing for colorimetric determination at a wavelength of 535 nm, with a detection range of 0.25-4 ppm .
| Metal Ion | Detection Wavelength (nm) | Molar Absorptivity (L·mol·cm) |
|---|---|---|
| Fe | 535 | 22,400 |
| Cu | 483 | 12,300 |
2. Anticancer Activity
Recent studies have indicated that BPDS may possess anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, such as lung cancer cells, through mechanisms that involve the modulation of iron levels within cells .
Case Study: Anticancer Efficacy
- Study Design: The efficacy of BPDS was evaluated in vitro using human lung cancer cell lines.
- Findings: BPDS exhibited significant cytotoxic effects at concentrations ranging from 0.1 to 10 mg/kg body weight per day, suggesting its potential as an adjunctive therapy in cancer treatment .
3. Antiviral Properties
In addition to its anticancer effects, BPDS has demonstrated antiviral activity against the influenza virus in vitro. This suggests that BPDS may interfere with viral replication or entry into host cells, although further studies are required to elucidate the exact mechanisms involved .
BPDS functions primarily through its ability to chelate metal ions, which are crucial for various biological processes including enzyme function and cellular signaling. By modulating the availability of these ions, BPDS can influence cellular metabolism and potentially disrupt pathways essential for tumor growth and viral replication.
Q & A
Basic Research Questions
Q. How to prepare a stable aqueous solution of Bathophenanthrolinedisulfonic acid disodium salt trihydrate for iron detection?
- Method : Dissolve the compound in ultrapure water at a concentration of 10 mM (5.36 mg/mL). Use phosphate buffer (pH 4–6) to stabilize the solution, as acidic conditions enhance complexation with Fe²⁺. Filter through a 0.45 µm membrane to remove particulates. Store in amber glassware or light-resistant containers to prevent photodegradation .
Q. What are the optimal pH and temperature conditions for forming the iron(II)-bathophenanthroline complex?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
